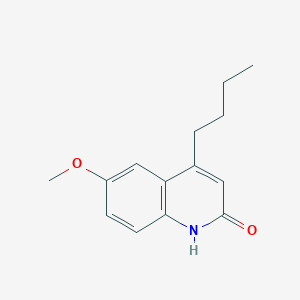![molecular formula C13H15ClFNO2 B12592105 2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone CAS No. 651301-41-6](/img/structure/B12592105.png)
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone is a synthetic organic compound that features a piperidine ring substituted with a 4-fluoro-phenoxy group and a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluoro-phenoxy group: This step often involves nucleophilic substitution reactions where a fluorinated phenol reacts with a suitable leaving group on the piperidine ring.
Attachment of the chloroethanone moiety: This can be done using Friedel-Crafts acylation reactions, where the piperidine derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in studies investigating the interaction of fluorinated compounds with biological systems.
作用機序
The mechanism of action of 2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in the central nervous system, potentially modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmitter release and reuptake, thereby affecting neuronal signaling.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-[4-(4-chloro-phenoxy)-piperidin-1-yl]-ethanone
- 2-Chloro-1-[4-(4-bromo-phenoxy)-piperidin-1-yl]-ethanone
- 2-Chloro-1-[4-(4-methyl-phenoxy)-piperidin-1-yl]-ethanone
Uniqueness
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs .
特性
CAS番号 |
651301-41-6 |
|---|---|
分子式 |
C13H15ClFNO2 |
分子量 |
271.71 g/mol |
IUPAC名 |
2-chloro-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H15ClFNO2/c14-9-13(17)16-7-5-12(6-8-16)18-11-3-1-10(15)2-4-11/h1-4,12H,5-9H2 |
InChIキー |
UQSHQGJITWNOBK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1OC2=CC=C(C=C2)F)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedinitrile](/img/structure/B12592023.png)


![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)

![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
